molecular formula C17H23NO3 B1210685 cis-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester CAS No. 4490-25-9

cis-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester

Cat. No. B1210685
CAS RN: 4490-25-9
M. Wt: 289.4 g/mol
InChI Key: GVIQKSWGRJBTDB-CJNGLKHVSA-N
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Description

“Cis-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester” is a chemical compound with the molecular formula C15H19NO3 . It belongs to the class of isoquinolines .


Molecular Structure Analysis

The compound has a complex structure with two defined stereocentres . The InChI string and SMILES notation provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has an average mass of 261.316 Da and a mono-isotopic mass of 261.136505 Da . Other physical and chemical properties like density, boiling point, and melting point are not available in the resources I have .

Scientific Research Applications

Synthesis and Derivatives

  • The synthesis of 2-substituted hexahydro-2H-benzo[a]quinolizines, closely related to the specified compound, involves multiple stages starting from substituted glutaric acids. This process includes stereoselective reduction to yield cis or trans isomers (Gootjes & Nauta, 2010).

Chemical Properties and Reactions

  • Tetrahydro-1H,7H-benzo[ij]quinolizine-1,7-diones, structurally similar to the specified compound, can be obtained through the cyclization of N-alkoxyphenyl-N-(2-carboxyethyl)-β-alanines. This synthesis highlights the reactivity of similar quinolizine derivatives (Kantminene et al., 2002).

Practical Manufacturing Aspects

  • Practical and efficient synthesis methods for 3-substituted octahydrobenzo[g]quinolines, related to the specified compound, demonstrate the feasibility of large-scale manufacturing. These methods utilize cost-effective starting materials (Bänziger et al., 2000).

Stereochemistry and Molecular Interactions

  • The stereochemistry of benzo[a]quinolizine derivatives, closely related to the compound , has been studied, emphasizing the importance of stereoselective synthesis in determining the cis or trans structure of these compounds (Gootjes, Roos, & Nauta, 2010).

Potential for Bioimaging Applications

  • A study on a naphthorhodamine dye, which shares structural similarity with the specified compound, revealed its potential for bioimaging applications. This highlights the possibility of using similar quinolizine derivatives in bioimaging (Zhao et al., 2016).

properties

IUPAC Name

ethyl (3R,11bS)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-3-21-17(19)13-4-7-16-15-6-5-14(20-2)10-12(15)8-9-18(16)11-13/h5-6,10,13,16H,3-4,7-9,11H2,1-2H3/t13-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIQKSWGRJBTDB-CJNGLKHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2C3=C(CCN2C1)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H]2C3=C(CCN2C1)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester

CAS RN

4490-25-9
Record name NSC51486
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51486
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester
Reactant of Route 2
cis-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester
Reactant of Route 3
cis-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
cis-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester
Reactant of Route 5
cis-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester
Reactant of Route 6
cis-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester

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